Hydrazine perchlorate
Description
Historical Trajectories and Scientific Evolution of Hydrazine (B178648) Perchlorate (B79767)
The study of hydrazine perchlorate is part of a broader investigation into energetic materials containing the perchlorate anion. dtic.mil Historically, research has focused on understanding its synthesis, stability, and decomposition characteristics for potential use as an oxidizer in solid propellants. dtic.milca.gov Early research laid the groundwork for its preparation, which typically involves the reaction of a hydrazine solution with perchloric acid. sciencemadness.orghomescience.net Over the years, investigations have expanded to include its various forms, such as the hemihydrate (N₂H₅ClO₄·0.5H₂O) and the diperchlorate (N₂H₆(ClO₄)₂). dtic.milcdnsciencepub.comcdnsciencepub.com The development of advanced analytical techniques has enabled more detailed characterization of its properties, leading to a deeper understanding of its chemical behavior. cdnsciencepub.comat.ua
Fundamental Chemical Principles and Structural Characteristics Pertinent to this compound Systems
This compound's energetic nature stems from the intramolecular combination of a fuel component (hydrazine) and an oxidizer (perchlorate). cymitquimica.com The hydrazinium (B103819) cation acts as the reducing agent, while the perchlorate anion is a powerful oxidizing agent. cymitquimica.com
Synthesis: The most common method for preparing this compound is through the acid-base reaction between hydrazine and perchloric acid. sciencemadness.orghomescience.net One documented method involves reacting a cooled 20% aqueous solution of hydrazine with an equimolar solution of perchloric acid. sciencemadness.org Another procedure describes titrating an 85% hydrazine hydrate (B1144303) solution to a pH of 3.2 with 48% perchloric acid, followed by precipitation in isopropanol (B130326). sciencemadness.org
Structure: this compound exists as an ionic salt, with the chemical formula N₂H₅ClO₄. sciencemadness.org The crystal structure of related compounds, such as nickel this compound, reveals a coordination polymer with bridging hydrazine ligands. osti.gov In this compound hemihydrate, infrared spectroscopy has been used to identify the characteristic absorption bands of the hydrazinium and perchlorate ions, as well as the water of hydration. cdnsciencepub.comcdnsciencepub.com
Overview of Advanced Research Themes in this compound Chemistry
Contemporary research on this compound and related systems is focused on several advanced themes, including the development of novel energetic materials and a deeper understanding of their combustion and decomposition mechanisms.
Metal-Hydrazine Perchlorate Complexes: A significant area of research involves the synthesis and characterization of metal-hydrazine perchlorate complexes. osti.govicm.edu.pltandfonline.com These materials, such as nickel this compound (Ni(N₂H₄)₅₂) and cobalt this compound, exhibit properties of powerful primary explosives. osti.govsciencemadness.org Research in this area explores the creation of coordination polymers where metal centers are linked by bridging hydrazine ligands, a structural motif that can lead to high energy density materials. osti.govresearchgate.net
Combustion and Deflagration Studies: The deflagration (rapid burning) of this compound is a critical aspect of its application in propellants. acs.orgacs.orgacs.org Studies have investigated the deflagration rates under various pressures and the influence of additives and catalysts like copper chromite and potassium dichromate. acs.orgacs.org Spectroscopic measurements have been employed to determine flame temperatures during deflagration, providing insights into the combustion mechanism. acs.orgacs.org
Quantum Chemical Studies: Computational chemistry, including quantum chemical calculations, is increasingly being used to investigate the properties of this compound and related compounds. hal.scienceacs.org These theoretical methods can be used to predict geometric parameters, heats of formation, and decomposition pathways, complementing experimental findings. researchgate.net For example, quantum chemical calculations have been used to estimate the enthalpies of formation for hydrazine and its derivatives. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key properties of this compound.
Structure
2D Structure
Properties
CAS No. |
27978-54-7 |
|---|---|
Molecular Formula |
ClH5N2O4 |
Molecular Weight |
132.50 g/mol |
IUPAC Name |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
InChI Key |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
Canonical SMILES |
NN.OCl(=O)(=O)=O |
Related CAS |
13812-39-0 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Direct Synthesis of Hydrazine (B178648) Perchlorate (B79767) Salts
The direct synthesis of hydrazine perchlorate (N₂H₅ClO₄) primarily involves the acid-base neutralization reaction between hydrazine and perchloric acid or a displacement reaction with a perchlorate salt.
Aqueous Phase Reaction Optimizations
The most common method for preparing this compound is the direct reaction of hydrazine with perchloric acid in an aqueous solution. sciencemadness.orghomescience.net Optimization of this aqueous phase reaction is critical for yield and purity. One approach involves reacting a cooled 20% aqueous solution of freebase hydrazine with an equimolar solution of perchloric acid. sciencemadness.org To ensure no unreacted perchloric acid remains, which can result in a hygroscopic and impure product, a slight excess of hydrazine is often used. homescience.net The reaction's completion can be monitored by checking the pH of the solution, which should be slightly alkaline. homescience.net
An alternative aqueous route avoids the direct use of highly corrosive and sensitive perchloric acid by employing ammonium (B1175870) perchlorate as the perchlorate source. google.com In this process, hydrazine is added to an aqueous solution of ammonium perchlorate. The mixture is then heated to drive off the ammonia (B1221849) gas that is formed, leaving a solution of this compound. google.com The purity of the final product in this method is directly dependent on the purity of the initial reactants. google.com
A specific protocol involves titrating an 85% hydrazine hydrate (B1144303) solution with a 48% perchloric acid solution to a pH of 3.2, yielding a stable stock solution of this compound. sciencemadness.org This demonstrates the importance of pH control in optimizing the synthesis and stability of the resulting solution.
Precipitation and Purification Protocols for Crystalline this compound
Once the aqueous solution of this compound is prepared, the crystalline salt must be precipitated and purified. A common method for precipitation is evaporation. The solution is transferred to a shallow dish and placed in a warm, dry environment to allow the water to evaporate, leaving behind a crystalline layer. homescience.net For a more rapid precipitation, an anti-solvent can be used. Pouring the this compound stock solution into several volumes of cold isopropanol (B130326) (e.g., at 0 °C) causes the salt to precipitate out of the solution. sciencemadness.org
After precipitation, the crystals are collected, typically by filtration. The purification process then involves washing the collected crystals to remove residual impurities. Cold isopropanol is an effective washing solvent. sciencemadness.org Following the wash, the crystals must be thoroughly dried. This can be accomplished by air drying over an extended period or, for a more rigorous process, by vacuum drying at an elevated temperature, such as 80 °C. sciencemadness.orghomescience.net A successful synthesis and purification protocol can yield a product with a purity greater than 99% and a melting point between 142-143 °C. sciencemadness.org
Another method involves cooling the concentrated solution from the ammonium perchlorate route to below the transition temperature to specifically crystallize this compound hemihydrate. google.com The resulting filter cake, containing a small percentage of water, can then be dehydrated by vacuum drying or by using an organic solvent. google.com
Synthesis of Metal-Hydrazine Perchlorate Coordination Complexes
Hydrazine can act as a ligand, bridging between metal centers to form coordination complexes. The synthesis of these metal-hydrazine perchlorate compounds results in energetic materials with distinct structures and properties.
Ligand Design and Coordination Chemistry Approaches
In these complexes, hydrazine (N₂H₄) typically functions as a bridging bidentate ligand, connecting two metal ions. This bridging leads to the formation of coordination polymers. The structures of nickel this compound (NHP) and cobalt this compound (CHP) show a linear polymeric motif where a single hydrazine ligand bridges successive metal centers. osti.gov The perchlorate ions are not coordinated directly to the metal but exist as counter-ions, situated parallel to the polymer backbones and forming hydrogen bonds with the hydrazine hydrogens. osti.gov This structural arrangement is a key aspect of their design, distinguishing them from other coordination polymers where multiple ligands or different bridging motifs might be present. osti.gov
The selection of the metal and the counter-anion (perchlorate) is a deliberate design choice to create high-energy materials. osti.govat.ua The coordination of hydrazine to transition metals like nickel or cobalt is a common approach in the synthesis of energetic coordination compounds. at.uatandfonline.com
Influence of Stoichiometry and Reaction Conditions on Complex Formation
The stoichiometry and reaction conditions are paramount in determining the final structure and composition of the metal-hydrazine perchlorate complex. The synthesis is generally achieved by adding hydrazine hydrate to a concentrated aqueous solution of the corresponding metal perchlorate salt, such as nickel(II) perchlorate hexahydrate or cobalt(II) perchlorate hexahydrate. osti.gov
The ratio of hydrazine to the metal salt influences the number of hydrazine ligands that coordinate to the metal center. For example, the synthesis of nickel this compound (Ni(N₂H₄)₅₂) involves dissolving nickel(II) perchlorate-hexahydrate in a small amount of water and then adding a significant molar excess of hydrazine hydrate. osti.gov Upon addition of the hydrazine, the solution changes color—purple for nickel and orange-red for cobalt—indicating the formation of the complex. osti.gov The product begins to crystallize, often within a day, upon being tightly capped and left undisturbed. osti.gov
The table below summarizes the synthesis of specific metal-hydrazine perchlorate complexes.
| Complex | Metal Salt Reactant | Hydrazine Reactant | Reaction Observation | Product Appearance | Reference |
| Nickel this compound (NHP) | Nickel(II) perchlorate-hexahydrate | Hydrazine hydrate (64%) | Solution turns purple | Purple crystals | osti.gov |
| Cobalt this compound (CHP) | Cobalt(II) perchlorate hexahydrate | Hydrazine hydrate (64%) | Solution turns orange-red | Orange rhombohedral crystals | osti.gov |
Advanced Techniques for Controlled Morphology and Purity in Synthesis
Beyond standard precipitation methods, advanced techniques can be employed to control the crystal form (morphology) and purity of this compound products. These techniques are crucial for applications where specific physical properties are required.
One key factor is the precise control of water content in the reaction mixture. It has been found that by carefully managing the concentration of reactants and the amount of water present, different forms of hydrazinium (B103819) perchlorate can be synthesized directly. For instance, reacting hydrazine and perchloric acid in amounts and concentrations such that the final reaction mixture contains less than about 30% water by weight leads to the direct formation of anhydrous hydrazinium diperchlorate, a salt with two perchlorate ions per hydrazinium ion. google.com This eliminates the need for subsequent dehydration steps. google.com Conversely, the synthesis of this compound hemihydrate is achieved by crystallization from an aqueous solution under specific temperature controls. google.com
Another advanced technique involves reacting the precursors in a heterogeneous phase. For example, hydrazine can be introduced in vapor form into a concentrated perchloric acid solution. google.com This method, which can be facilitated by bubbling a carrier gas like nitrogen through liquid hydrazine, has been shown to produce uniform and nearly spherical crystals of hydrazinium diperchlorate directly in the reactor vessel. google.com This control over crystal morphology is advantageous for consistency in performance characteristics. google.com
Purification can also be enhanced through methods like fractional crystallization, which separates components based on differences in solubility. For hydrazine itself, purification can be achieved by recrystallization through zone melting or fractional crystallization from the melt, which can yield a product exceeding 99% purity. google.com While this applies to the reactant, the principle of using phase transitions to enhance purity is a cornerstone of advanced chemical processing.
Decomposition Kinetics and Mechanistic Pathways
Thermal Decomposition Processes and Energy Release Profiles
The thermal decomposition of hydrazine (B178648) perchlorate (B79767) is a complex process that involves multiple steps and is highly dependent on temperature. The decomposition can be broadly categorized into solid-state thermolysis and gas-phase reactions, each with distinct kinetic parameters and product profiles.
Solid-State Thermolysis Kinetics and Activation Energy Determination
The decomposition of solid hydrazine perchlorate is initiated by a proton transfer process. researchgate.net The kinetics of this solid-state thermolysis have been investigated over a temperature range of 180-280 °C. cdnsciencepub.comcdnsciencepub.com Studies have determined the activation energy for this process to be approximately 36.3 kcal/mole. cdnsciencepub.comcdnsciencepub.com In the initial stages of decomposition at lower temperatures, a significant portion of the original material can remain as a residue, which is more stable unless disturbed. cdnsciencepub.com
Another study focusing on the solid-state thermal decomposition of hydrazinium (B103819) monoperchlorate in the temperature range of 80 to 120°C reported a significantly lower activation energy of 8.05 kcal/mol for the evolution of HCl, as determined by mass spectrometry. researchgate.net This discrepancy highlights the complexity of the decomposition process and the influence of experimental conditions and analytical techniques on the determined kinetic parameters.
Interactive Data Table: Activation Energies for Solid-State Thermolysis of this compound
| Temperature Range (°C) | Activation Energy (kcal/mol) | Method | Reference |
| 180-280 | 36.3 | Not Specified | cdnsciencepub.comcdnsciencepub.com |
| 80-120 | 8.05 | Mass Spectrometry | researchgate.net |
Gas-Phase Decomposition Mechanisms and Product Identification
Evidence suggests that the primary decomposition of this compound occurs in the gas phase after the substance melts and vaporizes. cdnsciencepub.com The initial step is the dissociation into hydrazine (N₂H₄) and perchloric acid (HClO₄) in the gaseous state. cdnsciencepub.com The subsequent decomposition is then driven by the reactions of these gaseous species.
2N₂H₅ClO₄·½H₂O → 0.8NH₄ClO₄ + 0.7O₂ + 1.6N₂ + 0.6Cl₂ + 4.4H₂O cdnsciencepub.com
This equation indicates the formation of ammonium (B1175870) perchlorate, oxygen, nitrogen, chlorine, and water. At higher temperatures, the ammonium perchlorate formed also undergoes decomposition. cdnsciencepub.com The decomposition of perchloric acid itself is a critical part of the mechanism, with its stability being lower than that of this compound. dtic.mil The decomposition of perchloric acid can be homogeneous at high temperatures (above 300°C) and heterogeneous at lower temperatures. dtic.mil
Isoconversional Methodologies in Kinetic Analysis of Decomposition
Isoconversional methods are powerful tools for analyzing the kinetics of complex solid-state reactions, such as the decomposition of energetic materials, without assuming a specific reaction model. researchgate.netmdpi.com These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By conducting experiments at different heating rates, the activation energy can be determined as a function of the extent of conversion. researchgate.netresearchgate.net
While specific studies applying isoconversional methods directly to this compound are not detailed in the provided search results, the application of these methodologies to other energetic materials like hydroxylammonium nitrate (B79036) (HAN) and various perchlorate salts demonstrates their utility. researchgate.netresearchgate.net For instance, Friedman's differential method and other integral approaches like the Vyazovkin method have been successfully used to determine the kinetic triplets (activation energy, pre-exponential factor, and reaction model) for complex, multi-step decomposition processes. researchgate.netmdpi.comscispace.com The kinetic compensation effect is often observed in such analyses, providing further insights into the reaction mechanism. d-nb.info The application of these methods would be invaluable for obtaining a more detailed and accurate kinetic description of this compound decomposition.
Catalytic Decomposition Phenomena
The decomposition of this compound can be significantly influenced by the presence of catalysts, which can alter the reaction pathways and increase the rate of decomposition. Catalysis can be broadly classified as heterogeneous or homogeneous, depending on the phase of the catalyst relative to the reactants.
Identification and Characterization of Catalytic Species
Various substances have been identified as effective catalysts for the decomposition of this compound and related compounds. These include:
Metal Oxides: Copper chromite and magnesium oxide have been shown to catalyze the deflagration of this compound. acs.org Iron oxides (Fe₂O₃), zinc oxide (ZnO), nickel oxide (NiO), manganese dioxide (MnO₂), and cobalt oxides are also known to be effective catalysts for the decomposition of ammonium perchlorate, a related compound. dtic.milsyncsci.com
Metal Salts: Potassium dichromate is another catalyst for this compound deflagration. acs.org
Transition Metals and their Compounds: Platinum-based catalysts, such as platinum on a silica (B1680970) support (Pt/SiO₂), are effective for the decomposition of hydrazine in acidic solutions. iaea.org Ruthenium-based catalysts, like Ru/ZSM-5, have been used for the decomposition of hydrazine nitrate. nih.gov Raney cobalt has also been identified as a highly active catalyst for hydrazine decomposition. google.com Tungsten carbide (WC) has also been investigated for this purpose. researchgate.net
The catalytic activity often depends on the catalyst's surface properties, including the presence of active sites and its ability to facilitate adsorption and subsequent reaction of the hydrazine and perchlorate species. wikipedia.org
Heterogeneous and Homogeneous Catalysis in Decomposition Pathways
Heterogeneous Catalysis: This is the more common form of catalysis for the decomposition of solid energetic materials like this compound. wikipedia.org In this process, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgfiveable.me The catalytic action involves the adsorption of reactants onto the catalyst surface, where the chemical transformation occurs, followed by the desorption of the products. wikipedia.org For instance, catalysts like copper chromite are believed to promote the decomposition by providing alternative heterogeneous reaction pathways for the gas-phase reactions that would otherwise occur. cdnsciencepub.com The use of solid catalysts offers the advantage of easy separation from the reaction products. fiveable.menih.gov
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. fiveable.melibretexts.org While less common for the decomposition of solid this compound itself, the principles of homogeneous catalysis are relevant to the reactions occurring in the gas phase or in the molten state. For example, the decomposition of hydrazine in acidic solutions can be influenced by dissolved species that act as homogeneous catalysts. iaea.org Homogeneous catalysts often exhibit high selectivity due to well-defined active sites. fiveable.me However, their separation from the products can be challenging. nih.gov
3N₂H₅⁺ + H⁺ → 4NH₄⁺ + N₂ iaea.org
This highlights how catalysts can fundamentally alter the products of decomposition.
Elucidation of Catalyst-Mediated Reaction Mechanisms
The decomposition of this compound can be significantly influenced by the presence of catalysts. Various metal oxides have been shown to accelerate the deflagration process, including copper chromite, potassium dichromate, and magnesium oxide. acs.org The primary role of these catalysts is to provide an alternative reaction pathway with a lower activation energy.
For amine perchlorates in general, catalysts like copper chromite are understood to promote the decomposition by substituting heterogeneous (solid-gas) reactions on the catalyst surface for the homogeneous (gas-gas) reactions that occur in the uncatalyzed process. cdnsciencepub.com This is particularly relevant for the oxidation of the amine component by the decomposition products of perchloric acid. cdnsciencepub.com
While research specifically detailing the catalyst-mediated mechanisms for this compound is specific, extensive studies on related materials like hydrazine and other perchlorate salts provide significant insights. For hydrazine decomposition, catalysts based on noble metals such as platinum (Pt) and ruthenium (Ru), often on a support like silica or carbon, are effective. iaea.orgresearchgate.net The mechanism on these surfaces typically involves the adsorption of hydrazine molecules onto the active sites of the catalyst. researchgate.net This adsorption weakens the N-N or N-H bonds, facilitating decomposition into products like nitrogen, hydrogen, and ammonia (B1221849). researchgate.net For instance, on a Pt/SiO₂ catalyst, the decomposition of hydrazine in acidic media is determined by the heterogeneous catalytic auto-decomposition of N₂H₄ on the catalyst's surface. iaea.org
Mixed metal oxides, such as those containing copper and chromium, are also effective catalysts for hydrazine decomposition, functioning by providing active sites for the exothermic breakdown of hydrazine. google.com In the context of this compound, these catalysts likely facilitate the interaction between the fuel (hydrazine) and the oxidizer (perchloric acid and its decomposition products) on their surface, bypassing the higher-energy gas-phase reaction pathway.
Proton Transfer Dynamics and Their Role in Decomposition
Proton transfer is a fundamental step in the initial stages of the thermal decomposition of many amine perchlorate salts. researchgate.netdatapdf.com This process involves the transfer of a proton (H⁺) from the cation (in this case, the hydrazinium ion, N₂H₅⁺) to the anion (the perchlorate ion, ClO₄⁻).
N₂H₅⁺ + ClO₄⁻ ⇌ N₂H₄ + HClO₄
While direct experimental studies on the proton transfer dynamics specifically within this compound are limited, the model is well-established for the closely related ammonium perchlorate (AP). In AP, decomposition is understood to begin with a proton transfer from the ammonium ion to the perchlorate ion, leading to the formation of adsorbed ammonia and perchloric acid. dtic.mil The subsequent reactions of these adsorbed species or their gas-phase counterparts drive the decomposition. dtic.mil Given the chemical similarities between the hydrazinium and ammonium ions, a similar initial proton transfer step is highly probable for this compound.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are foundational to the theoretical study of energetic materials. acs.org They are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, molecular geometries, and potential energy surfaces of the compounds involved. acs.org For hydrazine-based fuels and their corresponding salts, these calculations are crucial for determining fundamental properties that dictate their reactivity.
The stability and reaction kinetics of hydrazine (B178648) perchlorate (B79767) are intrinsically linked to the energy barriers of its decomposition and combustion pathways. Quantum chemical calculations are employed to locate the transition state (TS) structures—the highest energy point along a reaction coordinate—and determine the associated activation energy barriers.
While specific studies on the complete reaction network of hydrazine perchlorate are not extensively detailed in open literature, research on analogous systems provides a robust framework. For instance, the reaction of hydrazine (N₂H₄) with dinitrogen tetroxide (N₂O₄) isomers has been investigated using high-level methods like G2M(CC3)//B3LYP/6311++G(3df, 2p). mdpi.com These studies show that the energy barriers are highly dependent on the specific isomer of the oxidizer, with some reactions being spontaneous. mdpi.com For example, the reaction between N₂H₄ and sym-N₂O₄ has a calculated energy barrier of 14.2 kcal/mol, whereas the reaction with trans-ONONONO₂ is spontaneous. mdpi.com
Similarly, detailed quantum chemical calculations have been performed for the radical-radical reaction between N₂H₃ and NO₂, a likely intermediate system in the combustion of hydrazine-based propellants. dtic.mil Using methods such as CCSD(T), these studies have identified multiple transition states for direct abstraction reactions, some with negative energy barriers, indicating highly exothermic and rapid processes crucial in the early stages of hypergolic ignition. dtic.mil
| Reactants | Products | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| N₂H₄ + sym-N₂O₄ | Transition State | G2M(CC3)//B3LYP | 14.2 | mdpi.com |
| N₂H₄ + cis-ONONONO₂ | Transition State | G2M(CC3)//B3LYP | 10.6 | mdpi.com |
| N₂H₄ + NO₂ | Transition State | G2M(CC3)//B3LYP | 7.6 | mdpi.com |
| N₂H₃ + NO₂ | NNH₂ + trans-HONO | CCSD(T) | -12.88 | dtic.mil |
| N₂H₃ + NO₂ | trans-NH=NH + cis-HONO | CCSD(T) | -3.52 | dtic.mil |
The table above presents calculated reaction energy barriers for key reactions involving hydrazine and its radicals with nitrogen oxides, serving as models for potential reaction steps in this compound decomposition.
Accurate thermochemical data, such as enthalpies of formation (ΔH°f), are critical for developing kinetic models of combustion. mdpi.com Quantum chemical methods, including ab initio techniques like CBS-QB3, are used to derive these values for reactants, intermediates, and products. mdpi.comacs.org For example, the enthalpies of formation for monomethylhydrazine (MMH) and its associated radicals have been determined through isodesmic reaction analysis combined with various ab initio calculations. mdpi.com
For the decomposition of hydrazine nitrate (B79036) in solution, a detailed kinetic model comprising 108 reactions and thermodynamic data for 58 species was developed using quantum chemistry calculations at the CBS-QB3//ωB97X-D level of theory. acs.org This approach allows for the construction of comprehensive reaction mechanisms that can accurately simulate the evolution of chemical species during decomposition. acs.org A similar approach would be essential for modeling the complex decomposition and combustion of this compound, accounting for the numerous potential intermediates and final products.
Calculation of Transition States and Reaction Energy Barriers
Molecular Dynamics Simulations for Dynamic Processes
While quantum chemistry provides a static picture of reaction energetics, molecular dynamics (MD) simulations offer a way to study the time-evolution of a system, revealing the dynamic processes of reaction initiation and propagation. researchgate.net
Ab initio molecular dynamics (AIMD) is a powerful technique where the forces between atoms are calculated "on-the-fly" from electronic structure theory (typically DFT) at each step of the simulation. arxiv.org This avoids the need for pre-parameterized force fields and allows for the simulation of bond breaking and formation, making it ideal for elucidating complex reaction pathways in energetic materials. arxiv.orgresearchgate.net
AIMD simulations have been successfully applied to study the initial decomposition of energetic materials like δ-HMX and CL-20 at high temperatures. researchgate.netacs.org For CL-20, AIMD revealed that the primary unimolecular decomposition channel is the homolysis of the N−NO₂ bond, a different initial step compared to other nitramines. acs.org For the hypergolic mixture of monomethylhydrazine (MMH) and nitrogen dioxide, AIMD simulations predicted unexpected reaction pathways, including a sequence of proton transfer and C-N bond rupture events, which are crucial for understanding ignition. researchgate.net A study on the combustion of hydrazine and dinitrogen tetroxide using AIMD simulated the chemical reactions under high temperature and pressure, mimicking the conditions within a combustion chamber. researchgate.net These studies provide a blueprint for how AIMD could be used to uncover the detailed, step-by-step mechanism of this compound decomposition and ignition from first principles.
Understanding ignition requires simulating the transition from slow thermal decomposition to rapid, self-sustaining combustion. Computational fluid dynamics (CFD) and other simulation techniques, often informed by quantum chemical data, are used to model these processes. mdpi.com Kinetic models developed from quantum calculations can predict critical combustion phenomena, such as ignition delay. mdpi.com
For N₂H₄/NO₂ gas mixtures, quantum chemical calculations combined with kinetic modeling have been used to develop a reaction mechanism that can predict spontaneous ignition at low temperatures. mdpi.com The mechanism highlights reactions that release significant heat, which in turn accelerates other reactions with small activation potentials, leading to a thermal runaway. mdpi.com AIMD simulations of energetic crystals like nickel hydrazine nitrate (NHN) have also been used to study initiation mechanisms at high temperatures, providing an atomistic picture of the chemical decomposition that triggers combustion. researchgate.net These simulation approaches are directly applicable to investigating how local "hot spots" might form and lead to the ignition of this compound.
Ab Initio Molecular Dynamics (AIMD) for Reaction Pathway Elucidation
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is one of the most widely used quantum mechanical methods due to its favorable balance of computational cost and accuracy. mdpi.comsouthampton.ac.uk It is the engine behind most of the AIMD simulations and many of the quantum chemical investigations discussed previously.
A prime example of DFT's utility is in the study of ammonium (B1175870) perchlorate (AP) thermal decomposition. sioc-journal.cn Using broken-symmetry DFT (BS-UB3LYP), researchers have detailed the decomposition pathway. The process is initiated by proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄) on the crystal surface. sioc-journal.cn The subsequent crucial step is the homolytic cleavage of the Cl−OH bond in perchloric acid, which has a calculated energy barrier of 67.5 kJ/mol at 620 K. sioc-journal.cn This is followed by a cascade of radical reactions. sioc-journal.cn Given the structural similarity, this proton-transfer mechanism is highly likely to be the initiating step in the decomposition of this compound (N₂H₅⁺ClO₄⁻) as well.
| Reaction Step | Description | Key Species | Significance | Reference |
|---|---|---|---|---|
| 1. Proton Transfer | Initiation step on the AP surface. | NH₃, HClO₄ | Forms the key reactive molecules from the salt. | sioc-journal.cn |
| 2. Homolytic Cleavage | Cleavage of the Cl-OH bond in perchloric acid. | •OH, •ClO₃ | Generates the first radical species. | sioc-journal.cn |
| 3. Radical Reactions | Radicals (e.g., •OH) react with NH₃. | •NH₂ | Propagates the radical chain reactions. | sioc-journal.cn |
| 4. Product Formation | Reactions involving •NH₂ and other radicals. | NO, N₂O, NO₂ | Leads to the final gaseous decomposition products. | sioc-journal.cn |
The table above summarizes the key thermal decomposition steps for Ammonium Perchlorate (AP) as determined by DFT calculations, which serves as a strong predictive model for the initial decomposition of this compound.
Furthermore, DFT has been used to:
Refine Crystal Structures: In studies of nickel this compound, DFT calculations were used to relax the positions of hydrogen atoms, which are not accurately determined by X-ray diffraction, providing more precise N-H bond lengths. osti.gov
Investigate Surface Interactions: DFT calculations have been used to study the adsorption of hydrazine on various copper surfaces, which is relevant for understanding catalysis and material compatibility. acs.orgacs.org
Correlate Electronic Structure with Sensitivity: For energetic coordination compounds like iron(II) carbohydrazide (B1668358) perchlorate, DFT has been used to calculate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), showing that a smaller energy gap correlates with higher impact sensitivity. bibliotekanauki.pl This application of DFT provides a theoretical basis for screening the sensitivity of new energetic materials.
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry provides a powerful framework for establishing correlations between the molecular structure of this compound and its reactivity. By calculating a range of molecular and electronic properties, researchers can predict and explain the compound's energetic behavior and sensitivity.
The geometric structure, including bond lengths, bond angles, and torsion angles, is the foundation for these correlations. For related energetic coordination polymers like nickel this compound (NHP), X-ray crystallography has provided precise structural data, which can be complemented and further analyzed by computational methods. osti.gov These methods can optimize molecular geometries and reveal subtle structural features that influence stability.
Key computational descriptors used to correlate structure with reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net
Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. This is vital for understanding intermolecular interactions and the initial steps of decomposition. unipd.it
Bond Dissociation Energy (BDE): Calculating the energy required to break specific bonds within the hydrazinium (B103819) ion or the perchlorate anion can identify the weakest link and thus the most likely initial step in the decomposition cascade.
Table 1: Selected Structural Parameters of Nickel this compound (NHP)
| Parameter | Value |
|---|---|
| Ni-N1 Bond Distance (Å) | 2.136 |
| Ni-N5 Bond Distance (Å) | 2.117 |
| N1-N2 Bond Distance (Å) | 1.457 |
| N1-Ni-N3 Bond Angle (°) | 90.84 |
| N1-Ni-N5 Bond Angle (°) | 92.42 |
Data sourced from a study on ionic polymers as high energy-density materials. osti.gov
Kinetic Modeling and Simulation of Complex Reaction Systems
The development of a kinetic model begins with the assembly of a detailed reaction mechanism. This mechanism includes all plausible elementary reactions, such as initiation, propagation, branching, and termination steps. For hydrazine-based systems, these mechanisms can be extensive, comprising dozens of species and hundreds of reactions. acs.orgmdpi.com For example, a detailed N/H reaction mechanism developed for hydrazine decomposition consisted of 51 reactions among 11 species. researchgate.net
The next critical step is to determine the rate constants for each elementary reaction. This is where theoretical calculations play a vital role. Using methods like Transition State Theory (TST) combined with quantum chemical calculations of the potential energy surface, it is possible to compute temperature- and pressure-dependent rate coefficients from first principles. acs.orgacs.org These theoretical rates can then be used directly in the kinetic model or refined by comparison with experimental data.
Once the mechanism and rate constants are established, the system of coupled ordinary differential equations (ODEs) that describes the concentration changes of all species is solved numerically. This simulation provides detailed predictions of:
Concentrations of reactants, intermediates, and final products as a function of time.
The sensitivity of the reaction to various parameters like temperature, pressure, and initial composition.
Table 2: Example Kinetic Parameters for Related Hydrazine Reactions
| Reaction System | Parameter | Value |
|---|---|---|
| Technetium-Catalyzed Hydrazine Oxidation | Activation Energy (Ea) | 60.10 ± 1.42 kJ/mol |
| Hydrazine 3-Nitro-1,2,4-triazol-5-one (HNTO) Decomposition (Stage 1) | Activation Energy (Ea) | ~130 kJ/mol |
| Hydrazine 3-Nitro-1,2,4-triazol-5-one (HNTO) Decomposition (Stage 1) | Pre-exponential Factor (Log(A)) | ~12 s⁻¹ |
Data sourced from kinetic simulations of hydrazine oxidation and decomposition of a hydrazine-based energetic salt. mdpi.commdpi.com
Energetic Performance and Combustion Characteristics
Deflagration Behavior and Combustion Dynamics in Solid-State Formulations
The deflagration of hydrazine (B178648) perchlorate (B79767), particularly in solid formulations, has been a subject of detailed investigation. The compound's ability to undergo steady deflagration is influenced by several factors, including the presence of fuel additives and ambient pressure. cymitquimica.comaiaa.orgicm.edu.pl A notable characteristic observed during its combustion is the formation of a liquid layer at the surface. cymitquimica.comaiaa.orgicm.edu.pl
The burning rate of hydrazine perchlorate is highly dependent on pressure. Photographic measurements have been used to determine deflagration rates over various pressure ranges. For instance, early studies measured the burning rate of this compound with a small percentage of fuel at pressures from 0.26 to 7.7 atmospheres. cymitquimica.comicm.edu.pl In related studies on hydrazine diperchlorate, a similar compound, steady self-deflagration has been observed at pressures above 300 psig (pounds per square inch gauge), while deflagration does not occur below this threshold. nasa.gov Further investigations have reported deflagration rates for pressed hydrazine diperchlorate at pressures ranging from six to one hundred and thirty atmospheres. wikipedia.org
The relationship between pressure and burning rate is a critical parameter for propellant design. This dependence is often expressed as a power law, where the burning rate is proportional to the pressure raised to a certain exponent. The analysis of this relationship helps in predicting the performance of a solid propellant under the high-pressure conditions of a rocket motor.
Table 1: Reported Deflagration Rate Data for this compound and Related Compounds
| Compound | Pressure Range | Measurement Method | Key Observation | Source(s) |
| This compound (with fuel) | 0.26 - 7.7 atm | Photographic | Reproducible deflagration | cymitquimica.comicm.edu.pl |
| Hydrazine Diperchlorate | > 300 psig | Not specified | Steady self-deflagration occurs | nasa.gov |
| Hydrazine Diperchlorate | 6 - 130 atm | Not specified | Data reported for pressed strands | wikipedia.org |
| This compound | Not specified | Laser-induced combustion | Regression rate at 5 atm is ~1.0 cm/sec | at.ua |
The combustion of this compound involves a distinct flame structure. Temperature profiles of the deflagration wave have been measured to understand the heat transfer and reaction zones. cymitquimica.comaiaa.orgicm.edu.pl Spectroscopic measurements have also been employed to determine the flame temperature above a burning strand of the material. aiaa.orgicm.edu.pl
For hydrazine diperchlorate, thermodynamic calculations assuming equilibrium products show a relatively constant flame temperature across different pressures: 1592.8 K at one atmosphere, 1599.7 K at ten atmospheres, and 1604.0 K at one hundred atmospheres. nasa.gov However, experimental measurements using fine thermocouples indicated a lower flame temperature of about 1350 K at an ambient pressure of approximately 20 atmospheres, suggesting that thermodynamic equilibrium may not be fully achieved in the actual combustion wave. wikipedia.org In contrast, studies on this compound hemihydrate reported a measured flame temperature of 2275 ± 50 K, which corresponds well with the thermodynamic equilibrium for its stoichiometric decomposition. mdpi.com
Table 2: Flame Temperature Data for this compound and Related Compounds
| Compound | Pressure | Temperature (K) | Method | Source(s) |
| Hydrazine Diperchlorate | 1 atm | 1592.8 | Thermodynamic Calculation | nasa.gov |
| Hydrazine Diperchlorate | 10 atm | 1599.7 | Thermodynamic Calculation | nasa.gov |
| Hydrazine Diperchlorate | 100 atm | 1604.0 | Thermodynamic Calculation | nasa.gov |
| Hydrazine Diperchlorate | ~20 atm | ~1350 | Thermocouple Measurement | wikipedia.org |
| This compound Hemihydrate | Not specified | 2275 ± 50 | Not specified | mdpi.com |
Pure this compound's combustion behavior can be modified by the inclusion of fuels and other energetic additives. Research has shown that this compound will deflagrate in a stable and reproducible manner when a small percentage of a fuel component is present. cymitquimica.comaiaa.orgicm.edu.pl For example, this compound hemihydrate has been observed to burn stably at atmospheric pressure when mixed with small quantities of stabilized formaldehyde (B43269) polymers. mdpi.com The burning rate in such a mixture was noted to be approximately 15 times greater than the extrapolated rate for ammonium (B1175870) perchlorate at the same pressure. mdpi.com
The deflagration rate of this compound can be significantly increased through the use of catalysts. google.com Several compounds have been identified as effective catalysts for its combustion process. cymitquimica.comaiaa.orgicm.edu.pl These include copper chromite, potassium dichromate, and magnesium oxide. cymitquimica.comicm.edu.plgoogle.com The addition of these substances accelerates the chemical reactions occurring during decomposition and combustion, leading to a higher burning rate. google.com
For instance, mixtures of this compound hemihydrate with catalysts like manganese dioxide or cuprous chloride burn at a rate two to three times faster than similar mixtures based on ammonium perchlorate. mdpi.com The effect of catalysts has also been examined for related compounds; studies on hydrazine diperchlorate have investigated the impact of copper chromite on its deflagration at atmospheric pressure. nasa.gov The catalytic effect can sometimes be balanced by a diluent effect, as the additive itself is not typically a fuel. nasa.gov
Role of Energetic Additives and Fuel Components on Combustion Performance
Theoretical Assessment of Propulsive Parameters
The performance of a propellant is theoretically assessed by several key parameters, including specific impulse and detonation velocity. These metrics provide a standardized way to compare the potential effectiveness of different energetic materials for propulsion applications.
Specific impulse (Isp) is a measure of the efficiency of a rocket propellant, representing the thrust generated per unit of propellant consumed per second. Detonation velocity is the speed at which a detonation wave travels through an explosive material. For this compound, these values are typically determined through theoretical calculations using complex chemical equilibrium computer programs, such as the NASA Chemical Equilibrium with Applications (CEA) utility. google.combraeunig.us These calculations require thermodynamic data for the reactants and all potential combustion products. braeunig.us
Table 3: Key Theoretical Propulsive Parameters
| Parameter | Definition | Significance | Influencing Factors |
| Specific Impulse (Isp) | Thrust per unit of propellant mass flow rate (units of seconds). sciencemadness.org | A primary measure of rocket propellant efficiency; higher Isp means less propellant is needed for a given change in velocity. braeunig.us | Combustion temperature, molecular mass of exhaust gases, nozzle expansion ratio. braeunig.us |
| Detonation Velocity (VoD) | The speed of the shock wave front through a detonated explosive (units of m/s). wikipedia.org | An indicator of the explosive's brisance or shattering effect and overall energy release rate. wikipedia.org | Chemical composition, density of the material, charge diameter, confinement. |
Modeling of Detonation Pressure and Energy Output
The prediction of detonation performance is critical for assessing the viability and safety of energetic materials like this compound. This is primarily accomplished through thermochemical computer codes that model the complex chemical reactions and fluid dynamics of a detonation. These models calculate key performance indicators such as detonation pressure, velocity, and energy output.
Thermochemical codes like CHEETAH are widely used to predict the detonation properties of explosives. osti.govnsc.ru These programs work by solving thermodynamic equations to determine the equilibrium composition of detonation products and their properties, such as temperature, pressure, and volume, ultimately predicting the total energy released. nsc.ru The calculations are based on fundamental inputs like the initial density, elemental composition, and heat of formation of the explosive compound. fas.org For non-ideal explosives, where reactions may not go to completion within the detonation front, kinetic models can be incorporated. Kinetic CHEETAH, for example, uses theories like the Wood-Kirkwood model to account for reaction rates and the physical dimensions of the explosive charge, which is crucial for materials that exhibit charge size-dependent behavior. nsc.rudrdo.gov.in
While specific, publicly available datasets for this compound (N₂H₅ClO₄) and hydrazinium (B103819) diperchlorate (N₂H₆(ClO₄)₂) are scarce, the performance of analogous energetic coordination polymers like nickel this compound (NHP) and cobalt this compound (CHP) has been modeled using the CHEETAH code. osti.gov These calculations provide insight into the high-energy potential of the hydrazine-perchlorate system. The models compute the detonation pressure (Pdet) and detonation velocity (vdet) at the Chapman-Jouguet (C-J) point, which represents the state of the products immediately behind the detonation front. osti.gov
Table 1: Modeled Detonation Properties of Related this compound Complexes
| Explosive | Energy of Formation (Ef) (kcal/g) | Detonation Pressure (Pdet) (GPa) | Detonation Velocity (vdet) (km/s) |
|---|---|---|---|
| Cobalt this compound (CHP) | -0.20 | 25.1 - 33.6 | 7.5 |
| Nickel Hydrazine Nitrate (B79036) (NHN) | -0.60 | 20.2 | 7.3 |
Data sourced from first-principles simulations and CHEETAH thermochemical code calculations. osti.gov
These models illustrate that hydrazine-based coordination polymers are immensely powerful, with predicted performance characteristics that can approach or exceed those of conventional explosives. osti.gov The reliability of these predictions depends on accurate equations of state for both the unreacted explosive and the detonation products. researchgate.net
Utilization as an Oxidizer in Advanced Propellant Systems
Hydrazinium perchlorate (HP) and hydrazinium diperchlorate (HP2) are classified as exceedingly energetic oxidizers and have been considered for use in high-energy solid propellant systems. icm.edu.plaiaa.org Their primary function is to provide a rapid and abundant source of oxygen for the combustion of a fuel component, typically a metallic powder or a polymeric binder. aiaa.org The inclusion of such powerful oxidizers is a strategy to achieve higher specific impulse and greater thrust in rocket motors. However, their extreme sensitivity to impact, friction, and heat presents significant challenges in handling, formulation, and application. icm.edu.pldtic.mil Development of propellants with HP2 has been marked by instances of erratic combustion and catastrophic motor failures, underscoring the difficulties in controlling its energetic behavior. dtic.mil
Formulation Strategies for Composite Propellants
Composite propellants are heterogeneous mixtures consisting of a solid crystalline oxidizer dispersed within a polymeric binder matrix, which also serves as a fuel. mugberiagangadharmahavidyalaya.ac.in The formulation of this compound into a stable and reliable propellant requires sophisticated strategies to ensure chemical compatibility, mechanical integrity, and predictable performance.
A primary strategy involves the intimate mixing of finely pulverized, anhydrous hydrazinium diperchlorate with a liquid prepolymeric fuel. google.com The mixture is then cured to form a solid, cohesive propellant grain. google.com The use of anhydrous HP2 is crucial to maximize its oxidizing power per unit of weight. google.com
Another advanced formulation approach involves sol-gel processing to create nanoscale energetic composites. In one study, hydrazinium diperchlorate was incorporated into a resorcinol-formaldehyde (RF) fuel matrix. researchgate.net This method aims to create new material behaviors by integrating the oxidizer and fuel at the nanoscale, potentially enhancing performance characteristics while attempting to manage sensitivity. researchgate.net
Despite these strategies, the inherent instability and oxidative strength of HP2 pose compatibility risks with many common propellant ingredients. dtic.mil Research has shown that HP2 can act as an oxidizing agent towards organic materials over time, which has significant implications for the long-term aging and stability of propellant formulations. dtic.mil
Integration with Energetic Binders for Performance Optimization
The choice of binder is critical in composite propellant formulation, as it not only functions as a fuel but also determines the mechanical properties of the propellant grain. The integration of a highly energetic oxidizer like this compound necessitates careful selection of a compatible binder.
Traditional binders such as hydroxyl-terminated polybutadiene (B167195) (HTPB) are widely used in composite propellants due to their excellent mechanical properties and good adhesion with standard oxidizers like ammonium perchlorate (AP). aiaa.orgscielo.br However, the unsaturated C=C double bonds in the HTPB backbone are susceptible to oxidation. icm.edu.plgoogle.com This creates potential incompatibility with extremely strong oxidizers like hydrazinium nitroformate (HNF) and, by extension, the even more reactive this compound. aiaa.orggoogle.com Such incompatibility can lead to propellant degradation and unpredictable performance.
To overcome this, formulation strategies for advanced oxidizers often turn to energetic binders, which contain high-energy functional groups such as azido (B1232118) (-N₃) or nitro (-NO₂) groups. jestr.orgresearchgate.net Key examples include:
Glycidyl Azide Polymer (GAP): GAP is an energetic polymer that offers higher performance compared to HTPB. researchgate.netmdpi.com Binders like GAP and poly-BAMO (poly 3,3-bis(azidomethyl)oxetane) are considered better suited for use with advanced oxidizers because they lack the reactive carbon double bonds found in HTPB. aiaa.org
The integration of this compound with an energetic binder like GAP could synergistically increase the specific impulse of the propellant. taylorandfrancis.comredalyc.org However, this combination also presents challenges, as energetic binders themselves can be more sensitive than inert binders, potentially compounding the safety and stability issues associated with an already hazardous oxidizer. mdpi.com
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | HP |
| Hydrazinium Diperchlorate | HP2 |
| Nickel this compound | NHP |
| Cobalt this compound | CHP |
| Nickel Hydrazine Nitrate | NHN |
| Resorcinol-Formaldehyde | RF |
| Ammonium Perchlorate | AP |
| Hydroxyl-terminated Polybutadiene | HTPB |
| Glycidyl Azide Polymer | GAP |
| Hydrazinium Nitroformate | HNF |
| Poly 3,3-bis(azidomethyl)oxetane | poly-BAMO |
| Poly 3-nitratomethyl-3-methyl oxetane | poly-NIMMO |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy (e.g., Infrared, Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the molecular structure and bonding characteristics of hydrazine (B178648) perchlorate (B79767). These methods probe the vibrational modes of the constituent ions, the hydrazinium (B103819) cation (N₂H₅⁺) and the perchlorate anion (ClO₄⁻), providing a detailed fingerprint of the compound.
The perchlorate anion (ClO₄⁻), possessing tetrahedral (T_d) symmetry, exhibits characteristic vibrational modes. The symmetric stretching vibration (ν₁) is intensely active in the Raman spectrum, typically observed around 930 cm⁻¹, but is inactive in the infrared spectrum. researchgate.net Other characteristic vibrations for the perchlorate anion include a doubly degenerate bending mode (δ_s) near 459 cm⁻¹, an antisymmetric bending mode (δ_as) around 625 cm⁻¹, and an antisymmetric stretching mode (ν_as) near 1119 cm⁻¹. researchgate.netresearchgate.net The appearance of these bands in the spectra of hydrazine perchlorate confirms the presence of the ClO₄⁻ ion.
The hydrazinium cation (N₂H₅⁺) and the hydrazine molecule (N₂H₄) have their own distinct vibrational signatures. In hydrazine, all 12 normal vibrational modes are active in both IR and Raman spectra due to its C₂ point group symmetry. nih.gov The N-H stretching vibrations are typically found in the high-frequency region of 3200-3400 cm⁻¹. researchgate.net The N-N stretching mode and various bending and rocking modes (such as NH₂ rocking) appear at lower frequencies. nih.gov In this compound, the protonation to form the hydrazinium ion and the strong hydrogen bonding interactions with the perchlorate anions can cause shifts in these vibrational frequencies compared to free hydrazine. The combination of both IR and Raman spectroscopy provides a comprehensive characterization of the vibrational properties of solid hydrazine salts. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity | Ion | Reference |
|---|---|---|---|---|
| ν_s (ClO₄⁻) | ~930 | Raman Active, IR Inactive | Perchlorate (ClO₄⁻) | researchgate.net |
| δ_s (ClO₄⁻) | ~459 | Raman & IR Active | Perchlorate (ClO₄⁻) | researchgate.net |
| δ_as (ClO₄⁻) | ~625 | Raman & IR Active | Perchlorate (ClO₄⁻) | researchgate.netresearchgate.net |
| ν_as (ClO₄⁻) | ~1119 | Raman & IR Active | Perchlorate (ClO₄⁻) | researchgate.net |
| N-H Stretch | 3200-3400 | Raman & IR Active | Hydrazinium (N₂H₅⁺) | researchgate.net |
| N-N Stretch | Not specified | Raman & IR Active | Hydrazinium (N₂H₅⁺) | nih.gov |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Kinetic and Mechanistic Insights
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the thermal stability, decomposition kinetics, and reaction mechanisms of this compound. libretexts.orgmdpi.com These methods measure changes in heat flow (DSC) and mass (TGA) as a function of temperature.
Studies on the thermal decomposition of related compounds like hydrazine diperchlorate (N₂H₆(ClO₄)₂) show that decomposition proceeds with a self-accelerating reaction after an initial induction period. dtic.mil For hydrazine diperchlorate, an activation energy of 23.5 kcal/mole was determined from the temperature dependence of this induction period. dtic.mil The decomposition of such energetic materials is often complex, involving multiple steps. For instance, the decomposition of ammonium (B1175870) perchlorate (AP) is known to have distinct low-temperature and high-temperature decomposition stages. utah.edu
| Compound | Technique | Key Finding | Value | Reference |
|---|---|---|---|---|
| Hydrazine Diperchlorate | Induction Period Analysis | Activation Energy | 23.5 kcal/mole | dtic.mil |
| Ammonium Perchlorate (Pure) | DSC | Exothermic Decomposition Peak | ~478.5 °C | acs.org |
| Ammonium Perchlorate (Pure) | DSC | Endothermic Phase Transition | ~244 °C | nih.gov |
| Ammonium Perchlorate (Isothermal) | TGA | Initial Activation Energy | 90 kJ/mol | utah.edu |
| Ammonium Perchlorate (Nonisothermal) | TGA | Initial Activation Energy | 130 kJ/mol | utah.edu |
X-ray Diffraction and Crystallography for Solid-State Structure-Reactivity Correlations
X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for determining the precise three-dimensional atomic arrangement of this compound in its solid state. wikipedia.org This structural information, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding its physical properties and chemical reactivity.
Crystallographic analysis provides detailed insights into the packing of the hydrazinium (N₂H₅⁺) and perchlorate (ClO₄⁻) ions in the crystal lattice. researchgate.netat.ua The hydrogen bonding network between the N-H groups of the cation and the oxygen atoms of the anion can be mapped precisely. The strength and geometry of these hydrogen bonds significantly influence the stability and sensitivity of the energetic material. By determining the crystal structure, one can establish direct correlations between specific structural features and the material's reactivity. For example, variations in inter-ionic distances or the coordination environment can affect the ease of charge transfer, which is a critical step in the initiation of decomposition.
Powder X-ray diffraction (PXRD) is used to identify the crystalline phase and assess sample purity. researchgate.net For complex structures where single crystals are unavailable, advanced methods combining PXRD data with solid-state NMR and computational modeling can be employed to solve the crystal structure. rsc.org The thermal evolution of the crystal structure and any phase transitions can also be monitored by performing XRD measurements at varying temperatures, which provides further links between structure and thermal behavior. nih.gov
| Technique | Information Obtained | Significance for this compound | Reference |
|---|---|---|---|
| Single-Crystal X-ray Crystallography | Atomic coordinates, bond lengths, bond angles, unit cell parameters | Provides the definitive 3D structure, revealing the precise arrangement of N₂H₅⁺ and ClO₄⁻ ions. | wikipedia.orgat.ua |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, sample purity | Used for routine characterization and to study structural changes during phase transitions. | researchgate.netnih.gov |
| Variable-Temperature XRD | Changes in unit cell parameters and crystal structure with temperature | Correlates thermal events (like decomposition) with specific structural transformations. | nih.gov |
Mass Spectrometry for Analysis of Gaseous Decomposition Products
Mass Spectrometry (MS) is a powerful analytical technique used to identify the gaseous species produced during the thermal decomposition of this compound. By analyzing the mass-to-charge ratio of the evolved gas fragments, MS provides direct evidence for the proposed decomposition pathways and reaction mechanisms.
For the thermal decomposition of hydrazine diperchlorate in a vacuum, mass spectrometry was used to analyze the gaseous products, which were found to include N₂, O₂, and H₂O, in addition to condensed products like ammonium perchlorate. dtic.mil The identification of these products is crucial for constructing a balanced chemical equation for the decomposition process. In more complex systems, techniques like simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS) can provide real-time, temperature-resolved data on the evolution of multiple gas-phase species, offering detailed mechanistic insights. osti.gov For instance, such studies have shown that hydrazine can react with other components in a mixture to form water and nitrous oxide (N₂O) as primary products. osti.gov
| Original Compound/System | Identified Gaseous Decomposition Products | Analytical Technique | Reference |
|---|---|---|---|
| Hydrazine in Perchloric Acid (catalytic) | N₂ (exclusively) | On-line Mass Spectrometry | iaea.org |
| Hydrazine Diperchlorate | N₂, O₂, H₂O | Mass Spectrometry | dtic.mil |
| Hydrazine reacting with RDX | H₂O, N₂O | STMBMS | osti.gov |
| Ammonium Nitrate (B79036) Decomposition | N₂O, HNO₃, H₂O | DSC-IR | acs.org |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Novel Hydrazine (B178648) Perchlorate (B79767) Derivatives and Co-crystals
The pursuit of enhanced energetic materials has led researchers to focus on modifying and improving compounds like hydrazine perchlorate. A primary strategy is the design and synthesis of new derivatives and co-crystals aimed at improving stability, increasing energy density, and reducing sensitivity to physical stimuli like impact and friction. icm.edu.plmdpi.com
A significant area of research is the formation of energetic salts by combining nitrogen-rich cations, such as those derived from hydrazine, with various oxidizing anions. rsc.orgrsc.org For example, studies on salts made with 3-hydrazino-4-amino-1,2,4-triazolium and hydrazine-substituted tetrazolium have shown promising results, including high densities and thermal stabilities. rsc.org These investigations, while not always involving this compound directly, provide a framework for creating new, more stable energetic compounds. icm.edu.pl The incorporation of hydrazine groups into heterocyclic rings is a notable approach, as it can increase the heat of formation and introduce hydrogen bonds that enhance density and lower sensitivity. icm.edu.pl
Co-crystallization has emerged as a powerful technique to modify the physical properties of energetic materials without altering their chemical composition. mdpi.com By forming co-crystals, researchers can significantly reduce the sensitivity of highly energetic compounds. For instance, co-crystals of powerful explosives like CL-20 with other materials have demonstrated lower impact sensitivities. rsc.org This approach is being explored for hydrazine-based compounds to create safer energetic formulations. encyclopedia.pub The synthesis of an energetic co-crystal involving hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO) and ammonium (B1175870) nitrate (B79036) is one such example where enhanced hydrogen bonding led to reduced mechanical sensitivity. mdpi.comencyclopedia.pub
| Energetic Salt Cation | Anion | Key Reported Properties |
| 3-hydrazino-4-amino-1,2,4-triazolium | Various | Densities: 1.649–1.858 g/cm³; Decomposition Temps: 168–266 °C rsc.org |
| Hydrazine-substituted tetrazolium | Perchlorate | Density as high as 2.068 g/cm³; Decomposition Temps >150 °C rsc.org |
| Hydrazinium (B103819) | 5-nitro-3-dinitromethyl-2H-pyrazole | Detonation Velocity: 8790 m/s; Detonation Pressure: 33.8 GPa acs.org |
Environmental Chemical Fate of Synthesis and Decomposition Products
The increasing focus on environmental stewardship has prompted significant research into the lifecycle of energetic materials like this compound. Studies are concentrated on the environmental fate of its synthesis byproducts and the products of its decomposition.
A major environmental concern is the perchlorate anion (ClO₄⁻), a primary component of this compound. ca.gov Perchlorate is highly mobile in water and can persist in the environment for extended periods due to its kinetic stability. ca.govnih.goveurofinsus.com It is a known contaminant of drinking water supplies in some regions, primarily associated with manufacturing and use in solid rocket propellants. nih.goveurofinsus.com The primary toxicological concern with perchlorate is its ability to competitively inhibit iodide uptake by the thyroid gland. ca.govnih.gov Research is ongoing to understand its transport in soil and groundwater and to develop remediation techniques, including bioremediation, where microbes are used to break down the perchlorate anion under specific environmental conditions. ca.gov
The hydrazine component (N₂H₄) and its derivatives also pose environmental risks. dtic.mil Hydrazine is toxic and can undergo autoxidation, a process that can be catalyzed by common soil minerals like hematite. dtic.mil Its degradation can lead to various breakdown products, and understanding these pathways is crucial for predicting its environmental impact and developing effective remediation strategies. dtic.mildtic.mil
Synergistic Integration of Experimental and Computational Research Paradigms
The development of new energetic materials is greatly accelerated by the integration of computational modeling with experimental research. rsc.org This synergistic approach allows for the prediction of material properties before synthesis, saving time and resources. doe.govpurdue.edupurdue.edu
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD), are essential tools for screening novel energetic materials. doe.govodu.edu These techniques can predict crucial properties like heat of formation, density, detonation velocity, and pressure with increasing accuracy. acs.orgdoe.gov For instance, computational studies aim to predict unit cell volumes with less than 3% error, a key threshold for the accurate formulation of energetic materials. doe.gov By modeling intermolecular interactions and potential decomposition pathways, scientists can gain insights into the stability and sensitivity of new compounds. odu.edu
This computational pre-screening guides synthetic chemists to focus on the most promising candidates for laboratory synthesis and testing. odu.edu The experimental data then provides crucial feedback to refine and validate the computational models, creating a powerful iterative design cycle. purdue.eduacs.orgacs.org This integrated approach is being used to study a wide range of energetic materials, including the decomposition of hydrazine-based compounds for hydrogen generation, showcasing the broad applicability of this research paradigm. acs.orgacs.orgresearchgate.net
Table: Comparison of Predicted vs. Experimental Properties for a Hydrazinium-Based Energetic Salt
| Property | Calculated Value | Experimental/Comparable Value |
| Heat of Formation (kJ/mol) | 194.8 | Superior to RDX (92.6) and HMX (116.1) acs.org |
| Detonation Velocity (m/s) | 8790 | Comparable to RDX acs.org |
| Detonation Pressure (GPa) | 33.8 | Comparable to RDX acs.org |
Exploration of this compound in Advanced Materials Science Applications
Beyond its traditional use in propellants, the distinct properties of this compound and its derivatives are being explored for a range of advanced materials science applications.
One promising area is in the development of gas generants, which are materials designed to rapidly produce large volumes of gas for applications like vehicle airbag inflators and fire suppression systems. eurofinsus.com The high nitrogen content and energetic nature of hydrazine-based compounds make them suitable candidates for such applications. researchgate.net
Another field of exploration is the synthesis of novel nanomaterials. The energetic decomposition of compounds like this compound can create the extreme temperature and pressure conditions necessary to form unique nanostructures. researchgate.net For example, hydrazine is used as a reducing agent in the synthesis of platinum nanoparticles from hexachloroplatinic acid, demonstrating its utility in creating advanced metallic materials. dergipark.org.tr Similarly, it has been used in the chemical reduction of graphene oxide. mdpi.com
Furthermore, research is being conducted on energetic metal-organic frameworks (EMOFs) that incorporate hydrazine. researchgate.net These materials, such as nickel this compound, are being investigated for their unique structural and energetic properties. researchgate.netosti.gov The development of energetic polymers and composites that incorporate this compound or its derivatives could also lead to new materials with precisely tailored energetic properties for specialized applications. doe.govmdpi.com
Q & A
Q. What are the optimal synthesis methods for hydrazinium perchlorate, and how do reaction conditions influence hydration states?
Hydrazinium perchlorate (N₂H₅ClO₄) is synthesized via neutralization of hydrazine hydrate (N₂H₄·H₂O) with perchloric acid (HClO₄) at 0°C, yielding anhydrous forms . Hydrates like N₂H₅ClO₄·0.5H₂O are produced by reacting ammonium perchlorate with hydrazine hydrate . Key factors include temperature control (to prevent decomposition) and stoichiometric ratios. Dehydration challenges arise due to partial water retention, as observed in TG-DTA studies where only 5.33% weight loss occurred at 100°C instead of the theoretical 15.65%, suggesting oxonium ion (H₃O⁺) formation .
Q. Which spectroscopic techniques are critical for characterizing hydrazine perchlorate complexes, and how are coordination modes identified?
Infrared (IR) spectroscopy is pivotal for structural analysis. For example, Mg(ClO₄)₂(N₂H₄)₂ exhibits N-N stretching at 965 cm⁻¹ (indicating bridged hydrazine) and unsplit perchlorate bands at 1085/630 cm⁻¹ (ionic ClO₄⁻) . In contrast, Cr(ClO₄)₂(N₂H₄)₂·ClO₄ shows split perchlorate bands (~1100/630 cm⁻¹), confirming covalent coordination . Raman spectroscopy and X-ray diffraction further resolve ligand geometry and hydrogen-bonding networks.
Q. What safety protocols are essential for handling this compound compounds?
this compound derivatives (e.g., nickel complexes) are friction-, impact-, and heat-sensitive, often detonating unpredictably . Key protocols include:
- Using non-sparking tools (e.g., plastic spatulas) and grounding equipment to avoid static discharge.
- Limiting synthesis scales (<10 mg for highly sensitive compounds like Ni(N₂H₄)₅₂) .
- Conducting thermal experiments remotely due to violent decomposition (e.g., crackling noise and glowing residue formation at >200°C) .
Advanced Research Questions
Q. How do coordination modes of hydrazine in metal-perchlorate complexes influence their stability and reactivity?
Bridged hydrazine ligands (e.g., in Mg(ClO₄)₂(N₂H₄)₂) enhance structural stability through bidentate coordination, lowering sensitivity . Monodentate ligands (e.g., in Cr complexes) reduce metal-ligand bond strength, increasing friction sensitivity . Transition metal complexes like nickel this compound exhibit extreme sensitivity due to weak Ni-N bonds and low symmetry in perchlorate coordination .
Q. What contradictions exist in thermal decomposition data, and how can they be resolved methodologically?
DTA studies under ambient conditions show hydrazinium perchlorate hydrate melting at 132°C and decomposing at 263°C, while vacuum DTA reveals decomposition at 226°C to ammonium perchlorate . These discrepancies arise from atmospheric pressure effects on decomposition pathways. Resolving them requires coupled thermogravimetry-mass spectrometry (TG-MS) to track gas evolution (e.g., NH₃, N₂) and differentiate dehydration from redox reactions .
Q. Why do non-transition metal hydrazine perchlorates exhibit lower sensitivity compared to transition metal complexes?
Non-transition metals (e.g., Mg²⁺) form ionic perchlorate complexes with bridged hydrazine, reducing energy release rates . Transition metals (e.g., Ni²⁺, Cr³⁺) enable redox-active pathways, where perchlorate oxidizes hydrazine exothermically, accelerating detonation . Impact sensitivity data (Table 6.5) show transition metal azides/nitrates require <5 J for ignition vs. >10 J for Mg/Al complexes .
Q. How do this compound ammoniates mitigate hygroscopicity, and what limitations persist?
Ammoniates like N₂H₅ClO₄·NH₃ replace water with ammonia, reducing hydrogen bonding with ambient moisture . However, ammonia volatility at room temperature and incompatibility with certain metals (e.g., Cu) limit their utility in propellant formulations. Advanced strategies include encapsulating crystals with hydrophobic polymers or doping with stabilizers (e.g., zinc diammine perchlorate) .
Q. What kinetic models explain the thermal decomposition mechanism of this compound?
Decomposition follows multi-stage kinetics:
Q. How do computational methods aid in predicting this compound sensitivity?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) and charge transfer metrics. For example, Cr(ClO₄)₂(N₂H₄)₂·ClO₄ shows higher ClO₄⁻ → N₂H₄ electron transfer than Mg complexes, correlating with impact sensitivity . Molecular dynamics simulations further predict shockwave propagation in crystalline lattices .
Q. What analytical challenges arise in quantifying trace this compound degradation products?
Ion chromatography-tandem mass spectrometry (IC-MS/MS) detects sub-ppb levels of perchlorate (ClO₄⁻) and hydrazine (N₂H₄) in environmental samples . Challenges include matrix interference from nitrate/chloride and hydrazine oxidation during extraction. Pre-column derivatization with benzaldehyde improves hydrazine selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
